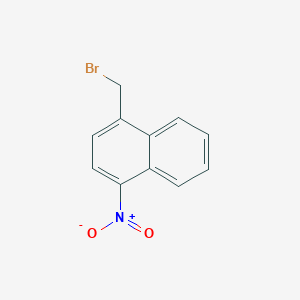
1-(Bromomethyl)-4-nitronaphthalene
Descripción general
Descripción
1-(Bromomethyl)-4-nitronaphthalene is a chemical compound that belongs to the class of substituted naphthalenes. It is characterized by a naphthalene core, which is a fused two-ring system, with a bromomethyl group attached to the first carbon and a nitro group attached to the fourth carbon of the naphthalene ring system. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related naphthalene derivatives has been reported in the literature. For instance, a series of 1,3-diarylnaphthalenes and 1,3-diaryl-7-nitronaphthalenes were synthesized using benzylpyridinium bromide and 4-nitrobenzylpyridinium bromide with substituted benzylideneacetophenone. The reaction utilized anhydrous AlCl3 or ZnCl2 as a catalyst in a mixture of ammonium acetate in acetic acid as the cyclization agent. The structures of the synthesized compounds were confirmed by NMR spectral data . Although this does not directly describe the synthesis of 1-(Bromomethyl)-4-nitronaphthalene, it provides insight into the methods that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1-(Bromomethyl)-4-nitronaphthalene can be inferred from related compounds. The presence of a bromomethyl group and a nitro group on the naphthalene ring system would influence the electronic distribution and reactivity of the molecule. NMR spectroscopy would be a valuable tool in determining the precise structure and confirming the positions of the substituents on the naphthalene core .
Chemical Reactions Analysis
While specific reactions of 1-(Bromomethyl)-4-nitronaphthalene are not detailed in the provided papers, the presence of the bromomethyl group suggests that it could participate in nucleophilic substitution reactions, where the bromine atom could be displaced by other nucleophiles. The nitro group could undergo reduction to an amino group, which could further react in various ways, such as diazotization or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Bromomethyl)-4-nitronaphthalene would be influenced by its functional groups. The bromomethyl group would likely increase the density and boiling point of the compound compared to unsubstituted naphthalene, while the nitro group would contribute to its overall polarity and could affect its solubility in different solvents. The exact properties would need to be determined experimentally.
Aplicaciones Científicas De Investigación
-
Synthesis and Characterisation of Isomeric Derivatives
- Field : Synthetic Chemistry
- Application : Bromopyrenes, a derivative of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
- Method : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research . The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .
- Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
-
Synthesis of Block Copolymers
- Field : Polymer Science
- Application : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
- Method : For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide . The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .
- Results : The primary parameters, for example concentration, and time that affect reaction were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
-
pH Indicator
- Field : Analytical Chemistry
- Application : Bromothymol blue, a brominated derivative of a sulfone phthalein compound, is used as a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method : It is typically sold in solid form as the sodium salt of the acid indicator . The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .
- Results : The color change from yellow to blue makes it easy to identify the pH of the solution .
-
- Field : Organic Synthesis
- Application : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
- Method : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
- Results : This method allows for the introduction of benzyl groups in various organic compounds .
-
pH Indicator
- Field : Analytical Chemistry
- Application : Bromothymol blue, a brominated derivative of a sulfone phthalein compound, is used as a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method : It is typically sold in solid form as the sodium salt of the acid indicator . The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .
- Results : The color change from yellow to blue makes it easy to identify the pH of the solution .
-
- Field : Organic Synthesis
- Application : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
- Method : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
- Results : This method allows for the introduction of benzyl groups in various organic compounds .
Safety And Hazards
Propiedades
IUPAC Name |
1-(bromomethyl)-4-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOQNSWOKVTGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508839 | |
| Record name | 1-(Bromomethyl)-4-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-nitronaphthalene | |
CAS RN |
16855-41-7 | |
| Record name | 1-(Bromomethyl)-4-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
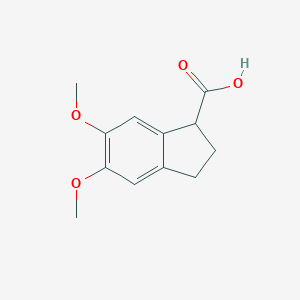
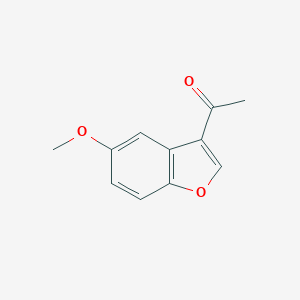
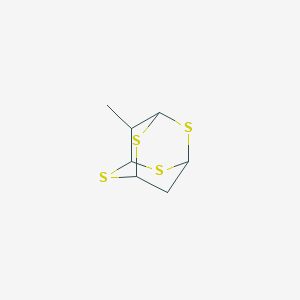
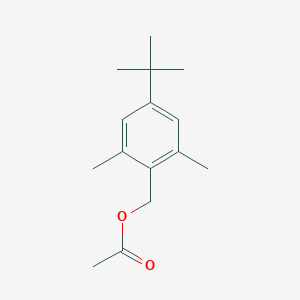
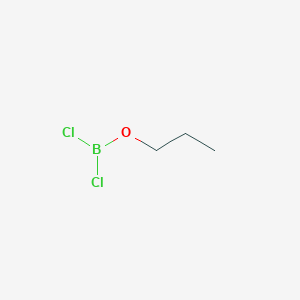
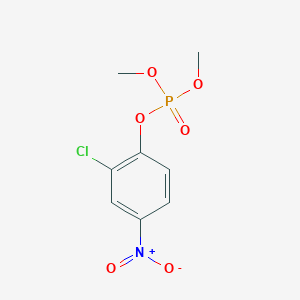
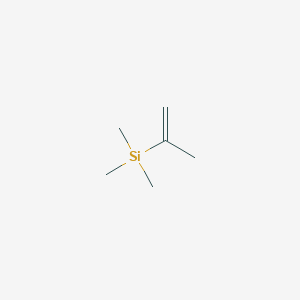
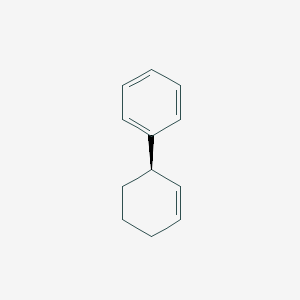
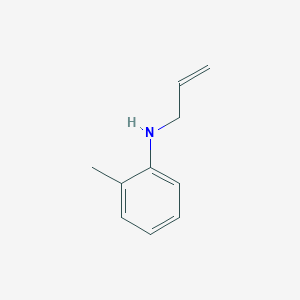
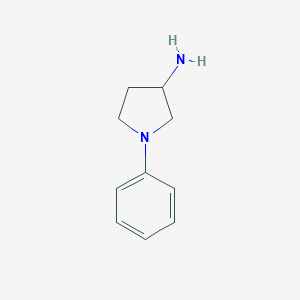
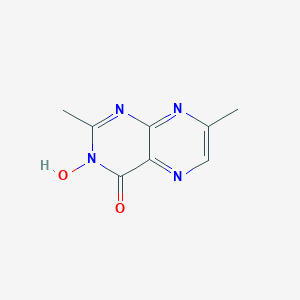
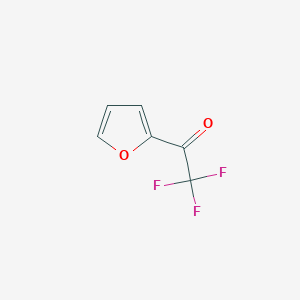
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)